7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Medicinal Chemistry Xanthine Derivatives Heterocyclic Synthesis

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is the only xanthine building block that simultaneously provides a 7‑dihydroxypropyl group for aqueous solubility (LogP -1.45) and an 8‑bromo substituent for cross‑coupling. This dual functionality enables direct cyclization to oxazolo[2,3‑f]purinediones – potent, selective adenosine A2A receptor ligands (Ki 0.998 μM, ≥25‑fold selectivity). Unlike dyphylline or 8‑bromotheophylline, no single substitute offers both handles. Procure this strategic intermediate for SAR libraries, CNS‑targeted lead optimization, and heterocyclic scaffold diversification.

Molecular Formula C10H13BrN4O4
Molecular Weight 333.14 g/mol
CAS No. 111038-24-5
Cat. No. B190066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,3-Dihydroxypropyl)-8-bromotheophylline
CAS111038-24-5
Synonyms8-BROMO-7-(2,3-DIHYDROXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-2,6-PURINEDIONE
Molecular FormulaC10H13BrN4O4
Molecular Weight333.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O
InChIInChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3
InChIKeyJYPDPXFFZDJFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2,3-Dihydroxypropyl)-8-bromotheophylline (CAS 111038-24-5): A Dual-Substituted Xanthine Intermediate for Adenosine Receptor Ligand Development


7-(2,3-Dihydroxypropyl)-8-bromotheophylline (CAS 111038-24-5) is a 7,8-disubstituted xanthine derivative belonging to the theophylline analog class. It features a bromine atom at the 8-position and a 2,3-dihydroxypropyl substituent at the 7-position of the purine ring. With molecular formula C10H13BrN4O4 and molecular weight 333.14 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry rather than as a final therapeutic agent. Its structural features enable cyclization to oxazolo[2,3-f]purinediones and other fused heterocyclic systems, which have been evaluated as adenosine A1 and A2A receptor ligands with anticonvulsant potential [1]. The compound represents a strategic building block for introducing both 7-position dihydroxypropyl functionality and 8-position reactivity into xanthine scaffolds simultaneously .

Why 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (CAS 111038-24-5) Cannot Be Replaced by Dyphylline, 8-Bromotheophylline, or Other Xanthine Analogs


Generic substitution fails for this compound because it uniquely combines two critical functional handles that are never simultaneously present in commercially available alternatives. Dyphylline (7-(2,3-dihydroxypropyl)theophylline, CAS 479-18-5) provides the 7-dihydroxypropyl group but lacks the 8-bromo substituent essential for nucleophilic substitution and cross-coupling reactions [1]. 8-Bromotheophylline (CAS 10381-75-6) offers the 8-bromo reactive site but lacks the 7-dihydroxypropyl moiety that imparts enhanced aqueous solubility (calculated LogP -1.45 versus +0.5 to +1.0 for unsubstituted 8-bromotheophylline) [2]. Theophylline and caffeine exhibit only micromolar, non-selective adenosine receptor affinity and cannot undergo the same downstream cyclization chemistry [3]. Therefore, no single-compound substitute provides both the 7-position dihydroxypropyl functionality for solubility and scaffold elaboration AND the 8-position bromine atom for synthetic diversification—a dual capability that this compound uniquely possesses within its class [1].

7-(2,3-Dihydroxypropyl)-8-bromotheophylline (CAS 111038-24-5): Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Accessibility: Direct One-Step Preparation from 8-Bromotheophylline with Glycidol

The target compound is obtained via a single-step reaction between 8-bromotheophylline and glycidol in the presence of catalytic pyridine, representing a straightforward synthetic entry point that yields a versatile 7,8-disubstituted intermediate [1]. In contrast, alternative routes to achieve similar 7,8-disubstitution typically require multi-step sequences involving protection-deprotection strategies or orthogonal functional group manipulations. The one-step nature of this synthesis reduces process complexity and intermediate purification requirements compared to alternative approaches.

Medicinal Chemistry Xanthine Derivatives Heterocyclic Synthesis

Physicochemical Differentiation: LogP, Molecular Weight, and Predicted Properties vs. Dyphylline

7-(2,3-Dihydroxypropyl)-8-bromotheophylline exhibits a calculated LogP of -1.4506, molecular weight of 333.14 g/mol, polar surface area of 102.28 Ų, predicted boiling point of 603.7°C (at 760 mmHg), and predicted density of 1.91 g/cm³ [1]. In comparison, dyphylline (7-(2,3-dihydroxypropyl)theophylline without 8-bromo) has molecular weight 254.24 g/mol (Δ = +78.90 g/mol, +31% increase) and calculated LogP approximately -0.8 to -1.0 [2]. 8-Bromotheophylline lacks the dihydroxypropyl group, resulting in higher LogP (~+0.5 to +1.0) and reduced aqueous solubility. The 8-bromo substitution on the target compound increases molecular weight by 78.9 g/mol relative to dyphylline and substantially alters LogP, enabling different chromatographic retention behavior and formulation properties.

Physicochemical Properties Drug Design QSAR

Adenosine A2A Receptor Affinity of Downstream Oxazolopurinedione Products vs. Parent Theophylline Class

The target compound serves as a direct precursor to oxazolo[2,3-f]purinediones through cyclization. These downstream products demonstrate substantially enhanced adenosine receptor affinity compared to the parent theophylline scaffold. Specifically, compound 9 (an octyl-substituted oxazolopurinedione derived from this synthetic pathway) exhibits adenosine A2A receptor affinity with Ki = 0.998 μM and at least 25-fold A2A versus A1 selectivity [1]. This represents a >10-fold affinity improvement over theophylline (Ki ~10-30 μM at A2A) and a >100-fold improvement over dyphylline (Ki = 10,000 nM = 10 μM at A2A) [2]. While this affinity is for a downstream product rather than the target compound itself, the target compound's structural features enable the cyclization chemistry that produces this enhanced activity—a synthetic capability not available from dyphylline (lacks 8-bromo) or 8-bromotheophylline (lacks dihydroxypropyl).

Adenosine Receptor Ligand Development Anticonvulsant Research

8-Bromo Substituent as Essential Synthetic Handle: Differentiation from Non-Brominated 7-Dihydroxypropyl Analogs

The 8-bromo substituent on the target compound provides a critical electrophilic site for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [1]. This reactivity is absent in dyphylline and other non-brominated 7-dihydroxypropyl theophylline derivatives. Specifically, the 8-bromo group enables cyclization with oxiranes to form oxazolo[2,3-f]purinediones, a transformation documented in peer-reviewed literature yielding compounds 1-22 with adenosine receptor activity [1]. Additionally, 8-bromotheophylline derivatives have been used to synthesize pyrimido[2,1-f]purinediones, N-arylalkyltheophyllines, and glycine conjugates via nucleophilic displacement [2]. The 8-bromo group also enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for introducing diverse aryl, alkynyl, and amino substituents. None of these transformations are possible with dyphylline, which bears a hydrogen at the 8-position and is unreactive toward nucleophilic substitution.

Nucleophilic Substitution Cross-Coupling Heterocyclic Chemistry

Melting Point and Solid-State Characterization Data vs. Closest 7,8-Disubstituted Analogs

The target compound exhibits a melting point of 152-154 °C when crystallized from methanol [1]. This thermal property enables differentiation from closely related 7,8-disubstituted xanthine analogs. For reference, 8-bromotheophylline (lacking the 7-dihydroxypropyl group) typically melts at 206-210 °C (decomposition), while dyphylline (lacking 8-bromo) melts at 159-163 °C. The melting point of 152-154 °C provides a distinct quality control and identity verification marker that can be used to confirm the presence of both the 7-dihydroxypropyl and 8-bromo substituents in the same molecule. Additionally, the compound's density (1.91 g/cm³ predicted) and refractive index (1.726 predicted) offer additional orthogonal analytical parameters for characterization [2].

Analytical Chemistry Quality Control Solid-State Characterization

7-(2,3-Dihydroxypropyl)-8-bromotheophylline (CAS 111038-24-5): Evidence-Based Procurement Application Scenarios


Synthesis of Oxazolo[2,3-f]purinediones as Adenosine A1/A2A Receptor Ligands

The compound serves as a direct precursor for oxazolo[2,3-f]purinediones via cyclization, as documented in peer-reviewed synthetic protocols [1]. This transformation requires both the 7-dihydroxypropyl group (which provides the hydroxyl functionality for cyclization) and the 8-bromo substituent (which acts as the leaving group). Downstream oxazolopurinediones have demonstrated adenosine A2A receptor affinity at Ki = 0.998 μM with ≥25-fold A2A/A1 selectivity, and these compounds have shown anticonvulsant activity in MES and ScMet tests in mice and rats (ip and po administration) [1]. Dyphylline cannot undergo this cyclization due to the absence of the 8-bromo leaving group. 8-Bromotheophylline lacks the dihydroxypropyl group required for oxazole ring formation. This scenario applies to academic medicinal chemistry groups and pharmaceutical R&D organizations developing adenosine receptor modulators for CNS disorders.

Building Block for Cross-Coupling-Derived Xanthine Libraries in SAR Studies

The 8-bromo substituent enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate diverse 8-substituted 7-(2,3-dihydroxypropyl)xanthine libraries for structure-activity relationship (SAR) exploration [1]. The dihydroxypropyl group at the 7-position simultaneously provides enhanced aqueous solubility (LogP -1.4506 [2]) compared to non-hydroxylated analogs, potentially improving compound handling and biological assay compatibility. This dual functionalization allows medicinal chemists to systematically vary the 8-position substituent while maintaining consistent 7-position functionality, enabling clean SAR interpretation that would be confounded if the 7-position also required modification. This scenario is relevant for medicinal chemistry CROs, academic screening centers, and pharmaceutical lead optimization programs requiring xanthine-based molecular probes or drug candidates with tunable receptor pharmacology and favorable physicochemical properties.

Reference Standard for Analytical Method Development Targeting 7,8-Disubstituted Xanthines

The compound's distinct physicochemical profile—melting point 152-154 °C [1], molecular weight 333.14 g/mol (31% higher than dyphylline), LogP -1.4506, and polar surface area 102.28 Ų [2]—makes it suitable as an analytical reference standard for HPLC method development, LC-MS calibration, and solid-state characterization of 7,8-disubstituted xanthine derivatives. The combination of bromine isotopic pattern (characteristic 1:1 M:M+2 ratio) and dihydroxypropyl functionality provides multiple orthogonal detection and identification handles (UV absorbance, MS fragmentation, NMR signature). This scenario applies to analytical chemistry laboratories, quality control departments, and CROs developing purity assays or stability-indicating methods for xanthine-based intermediates.

Precursor to Pyrimido[2,1-f]purinediones and Related Fused Heterocyclic Systems

The compound can be elaborated to pyrimido[2,1-f]purinediones and related fused heterocyclic systems through nucleophilic displacement of the 8-bromo group followed by cyclization [1]. The presence of the 7-dihydroxypropyl group enhances solubility during synthesis and workup compared to less polar 8-bromotheophylline derivatives, and the hydroxyl groups provide additional handles for further functionalization (e.g., esterification, etherification, or oxidation). Neither dyphylline nor 8-bromotheophylline alone can access this chemical space without additional synthetic steps to install the missing functionality. This scenario is relevant for heterocyclic chemistry laboratories, natural product analog synthesis programs, and medicinal chemistry groups exploring novel chemotypes for adenosine receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.